
Fluorosulfonyldifluoroacetic acid copper(II) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate is a compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of copper in the +2 oxidation state, along with a 2,2-difluoro-2-(fluorosulfonyl)acetate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate typically involves the reaction of copper(II) salts with 2,2-difluoro-2-(fluorosulfonyl)acetic acid. One common method includes the use of copper(II) acetate as a starting material, which reacts with 2,2-difluoro-2-(fluorosulfonyl)acetic acid under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate may involve larger-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for efficiency, yield, and safety, potentially incorporating continuous flow reactors and automated systems to handle the reagents and products. The use of high-purity starting materials and stringent quality control measures would be essential to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it may be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The acetate ligand can be substituted by other nucleophiles, leading to the formation of different copper complexes.
Coordination Reactions: The compound can form coordination complexes with other ligands, such as amines or phosphines, altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in reactions with Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles such as thiols or amines. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate depend on the specific reagents and conditions used. For example, reduction reactions may yield copper(I) complexes, while substitution reactions can produce a variety of copper(II) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate has several applications in scientific research, including:
Synthetic Chemistry: It is used as a reagent for introducing fluorinated groups into organic molecules, which can enhance the stability and bioactivity of pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study the effects of fluorinated groups on biological systems, including enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism by which Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate exerts its effects involves several key steps:
Coordination to Substrates: The copper center coordinates to substrates, facilitating their activation and subsequent reaction.
Electron Transfer: The compound can undergo electron transfer processes, either donating or accepting electrons, which is crucial for redox reactions and catalytic cycles.
Ligand Exchange: The acetate ligand can be exchanged with other ligands, modulating the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) Trifluoromethanesulfonate: Another copper(II) compound with a fluorinated ligand, used in similar applications but with different reactivity and stability profiles.
Copper(II) Acetate: A commonly used copper(II) salt with acetate ligands, which lacks the fluorinated groups and thus has different chemical properties and applications.
Copper(II) Fluoride: A copper(II) compound with fluoride ligands, known for its strong oxidizing properties and use in fluorination reactions.
Uniqueness
Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate is unique due to the presence of both fluorinated and sulfonyl groups, which impart distinct reactivity and stability.
Eigenschaften
Molekularformel |
C4CuF6O8S2 |
|---|---|
Molekulargewicht |
417.7 g/mol |
IUPAC-Name |
copper;2,2-difluoro-2-fluorosulfonylacetate |
InChI |
InChI=1S/2C2HF3O4S.Cu/c2*3-2(4,1(6)7)10(5,8)9;/h2*(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
GCMXINKXKRUCSY-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(F)(F)S(=O)(=O)F)[O-].C(=O)(C(F)(F)S(=O)(=O)F)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


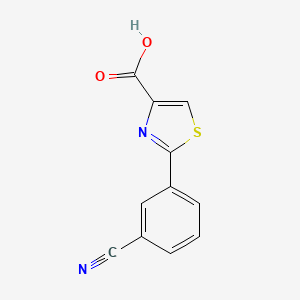
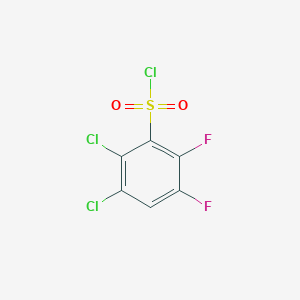
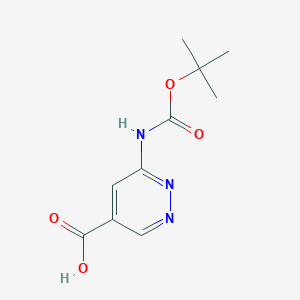
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)

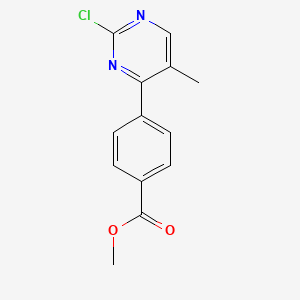
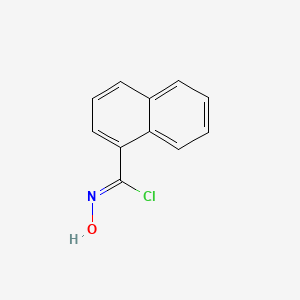
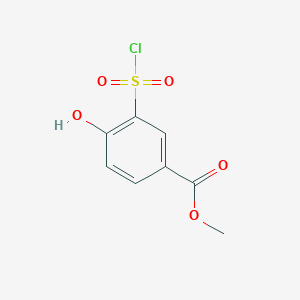
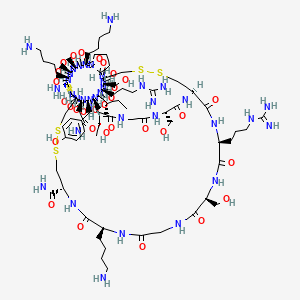
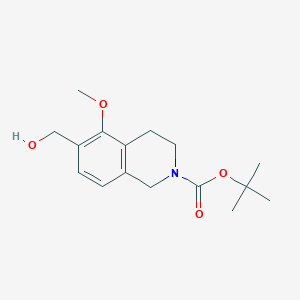
![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)
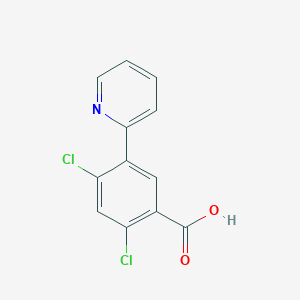
![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)
